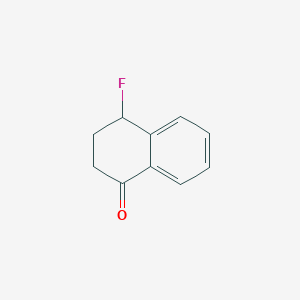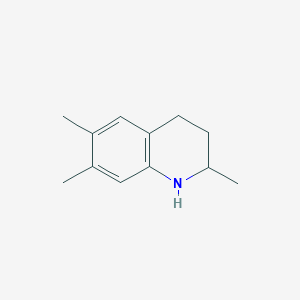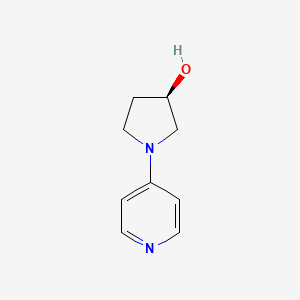
Pyrimidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with amines under specific conditions. One common method involves the reaction of 4-chloropyrimidine with ammonia or primary amines in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of pyrimidin-4-amine. The dihydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert pyrimidin-4-amine to its corresponding dihydropyrimidine derivatives.
Substitution: The amino group in pyrimidin-4-amine can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acids and their analogs due to its structural similarity to nucleotides.
Medicine: Pyrimidin-4-amine derivatives are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, pyrimidine derivatives are known to inhibit various enzymes and receptors, leading to therapeutic effects. For example, pyrimidin-4-amine derivatives can inhibit kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compounds can interfere with cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Pyrimidin-4-amine dihydrochloride can be compared with other similar compounds such as:
Pyrrolo[2,3-d]pyrimidine: Known for its dual inhibition of aurora kinase A and epidermal growth factor receptor kinase.
Pyrazolo[3,4-d]pyrimidine: Noted for its CDK2 inhibition properties.
Pyrimido[4,5-d]pyrimidine: Recognized for its neuroprotective and antioxidant activities.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and therapeutic contexts.
Eigenschaften
Molekularformel |
C4H7Cl2N3 |
|---|---|
Molekulargewicht |
168.02 g/mol |
IUPAC-Name |
pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C4H5N3.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H,(H2,5,6,7);2*1H |
InChI-Schlüssel |
BKHCVYYKZQGPLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)

![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)

![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)



